ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
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Description
Ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.09841113 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit the growth of certain cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that inhibits their normal function, leading to the observed effects. More detailed studies are required to elucidate the precise interactions between this compound and its targets .
Biochemical Pathways
Similar compounds have been used in the synthesis of many compounds such as azo dyes and dithiocarbamate
Result of Action
Similar compounds have shown activity in inhibiting the growth of certain cell lines . More research is needed to understand the specific molecular and cellular effects of this compound.
Biological Activity
Ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that exhibits significant potential in various biological applications. The structure of this compound includes a thiadiazole moiety, which is frequently associated with diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O3S, with a molecular weight of approximately 456.515 g/mol. The presence of functional groups such as the ethyl ester, acetamido group, and sulfanyl linkage contributes to its diverse chemical reactivity and biological properties.
Antimicrobial Activity
Compounds containing thiadiazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit efficacy against certain bacterial strains. For instance, the compound's structural features may enhance its interaction with bacterial cell membranes or enzymes critical for bacterial survival.
Anticancer Activity
Research indicates that thiadiazole derivatives can possess cytotoxic effects against cancer cells. This compound has been noted for its potential to inhibit cell proliferation in various cancer cell lines. The exact mechanism of action may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the methoxyphenyl group may enhance lipophilicity, potentially affecting absorption and distribution in biological systems. Furthermore, modifications to the thiadiazole moiety or acetamido group could lead to derivatives with improved efficacy or reduced toxicity.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives similar to this compound:
- Antiviral Activity : A study demonstrated that derivatives containing the thiadiazole ring exhibited antiviral activity against HIV strains with varying selectivity indices. For example, a related compound showed an EC50 value of 0.96 μg/mL against HIV-1 strain IIIB .
- Antitumor Activity : Research indicated that compounds with similar structural features demonstrated significant antitumor effects in vitro. The mechanism often involved the inhibition of cell cycle progression and induction of apoptosis .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of thiadiazole derivatives in treating infections and tumors. Results suggested that certain derivatives could significantly reduce tumor size and enhance survival rates in treated animals .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other thiadiazole derivatives:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Ethyl 4-(5-(2-methoxyphenoxy)-4-methyl-1,2,4-triazol-3-yl)sulfanyl)benzoate | Contains triazole instead of thiadiazole | Antifungal |
N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | Similar thiadiazole core | Antimicrobial |
Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate | Sulfonamide instead of sulfanyl | Antibacterial |
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-3-31-18(28)13-4-6-14(7-5-13)22-17(27)12-32-21-26-25-20(33-21)24-19(29)23-15-8-10-16(30-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGIJPOIXWIQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.